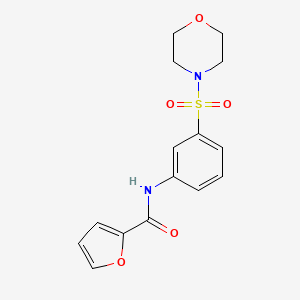

N-(3-morpholin-4-ylsulfonylphenyl)furan-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H16N2O5S |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

N-(3-morpholin-4-ylsulfonylphenyl)furan-2-carboxamide |

InChI |

InChI=1S/C15H16N2O5S/c18-15(14-5-2-8-22-14)16-12-3-1-4-13(11-12)23(19,20)17-6-9-21-10-7-17/h1-5,8,11H,6-7,9-10H2,(H,16,18) |

InChI Key |

GLNBTOYRNKIIKG-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC=CO3 |

Origin of Product |

United States |

Biological Activity

N-(3-morpholin-4-ylsulfonylphenyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential applications in oncology. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring, a sulfonamide group, and a morpholine moiety. The presence of these functional groups contributes to its biological activity. The compound's structure can be summarized as follows:

- Furan Ring : Contributes to the compound's reactivity and potential interactions with biological targets.

- Sulfonamide Group : Known for its pharmacological effects, including anti-inflammatory and antimicrobial properties.

- Morpholine Moiety : Enhances solubility and bioavailability, crucial for therapeutic efficacy.

Research indicates that this compound may inhibit specific pathways involved in cancer cell proliferation. Notably, it has been associated with the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which plays a critical role in oncogenesis. By targeting this pathway, the compound shows promise as an anticancer agent.

Anticancer Properties

The compound exhibits notable anticancer activity across various cancer cell lines. A study reported that derivatives of similar structures demonstrated significant inhibition of cell proliferation, with certain compounds achieving GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range:

| Compound Name | GI50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 1.05 | Various |

| 5-bromo-N-[3-(morpholin-4-sulfonyl)phenyl]furan-2-carboxamide | 1.95 | A549 (Lung Cancer) |

| N-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]furan-2-carboxamide | 1.50 | HeLa (Cervical Cancer) |

These findings suggest that this compound and its derivatives may serve as effective candidates for further development in cancer therapy.

Other Biological Activities

In addition to its anticancer properties, the compound's sulfonamide group suggests potential anti-inflammatory and antimicrobial activities. Similar compounds have shown effectiveness against various bacteria, indicating a broader spectrum of biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Furan Ring : This involves cyclization reactions that create the furan backbone.

- Introduction of the Sulfonamide Group : This is achieved through the reaction of sulfonyl chlorides with amines.

- Amide Bond Formation : The final step involves coupling the furan derivative with morpholine to form the desired amide.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- In Vitro Studies : Experiments conducted on various cancer cell lines demonstrated significant inhibition of proliferation, correlating with STAT3 pathway disruption.

- In Vivo Models : Animal studies are needed to validate the efficacy observed in vitro and assess pharmacokinetics and toxicity profiles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-(3-morpholin-4-ylsulfonylphenyl)furan-2-carboxamide has shown promising results as a lead compound for developing new anticancer agents. Its structure, which combines a furan ring with sulfonamide and morpholine functionalities, is believed to enhance its biological activity. Research indicates that compounds with similar structures can inhibit pathways involved in cancer cell proliferation, specifically targeting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is crucial in many cancers.

Case Study: STAT3 Inhibition

In vitro studies have demonstrated that this compound exhibits STAT3 inhibitory activity. This inhibition could lead to reduced cancer cell growth and enhanced apoptosis in tumor cells. The compound's interaction with STAT3 was confirmed through binding affinity studies, highlighting its potential as an effective anticancer agent.

Antimicrobial Properties

The sulfonamide group present in this compound is associated with various antimicrobial effects. Similar compounds have been reported to possess significant antibacterial properties against drug-resistant strains of bacteria. This suggests that this compound could be explored for its potential use in treating infections caused by resistant pathogens.

Data Table: Antimicrobial Activity Comparison

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | A. baumannii | 0.5 µg/mL |

| N-(4-bromophenyl)furan-2-carboxamide | K. pneumoniae | 1 µg/mL |

| 5-bromo-N-(3-(morpholin-4-sulfonyl)phenyl)furan-2-carboxamide | S. aureus | 0.25 µg/mL |

Synthesis and Structural Analysis

The synthesis of this compound typically involves several key steps, including the formation of the furan ring and the introduction of the morpholine and sulfonamide groups. Understanding the synthesis pathway is crucial for optimizing yield and purity for further pharmacological studies.

Interaction Studies

Research on the interaction mechanisms of this compound with target proteins involved in disease pathways is ongoing. These studies aim to elucidate its pharmacodynamics and optimize therapeutic potential through molecular docking simulations and binding affinity assessments.

Preparation Methods

Sulfonylation of 3-Aminophenyl Precursors

The foundational step in synthesizing N-(3-morpholin-4-ylsulfonylphenyl)furan-2-carboxamide involves introducing the morpholine sulfonyl group to the phenyl ring. A widely reported method begins with 3-nitrobenzenesulfonyl chloride as the starting material:

-

Sulfonylation with Morpholine :

-

Reaction : 3-Nitrobenzenesulfonyl chloride is reacted with morpholine in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen atmosphere. Triethylamine (TEA) is added to neutralize HCl.

-

Product : 3-Nitro-N-(morpholin-4-yl)benzenesulfonamide (Yield: 82–88%).

-

-

Nitro Group Reduction :

Amide Bond Formation with Furan-2-Carboxylic Acid

The final step couples the sulfonamide intermediate with furan-2-carboxylic acid:

-

Activation of Furan-2-Carboxylic Acid :

-

Acyl Chloride Formation : Furan-2-carboxylic acid is treated with thionyl chloride (SOCl₂) at reflux for 2 hours to yield furan-2-carbonyl chloride.

-

Coupling Agents : Alternatively, EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF facilitate direct amidation.

-

-

Amidation Reaction :

-

Procedure : 3-Amino-N-(morpholin-4-yl)benzenesulfonamide is combined with furan-2-carbonyl chloride in DCM/TEA (2:1) at 0°C, then stirred for 24 hours at room temperature.

-

Workup : The crude product is washed with NaHCO₃ (5%) and brine, followed by purification via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1).

-

Yield : 68–74%.

-

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Sulfonylation : Polar aprotic solvents (e.g., DCM, THF) enhance reaction efficiency by stabilizing intermediates. Elevated temperatures (>40°C) risk decomposition of the sulfonyl chloride.

-

Amidation : DMF improves solubility of intermediates but requires anhydrous conditions to prevent hydrolysis. Reactions conducted at 0°C minimize side products like N-acylurea.

Catalytic vs. Stoichiometric Reductions

-

Catalytic Hydrogenation : Pd/C with H₂ achieves higher purity (>95%) but demands specialized equipment.

-

Fe/HCl Reduction : Cost-effective but generates iron oxide sludge, complicating purification.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

-

IR (KBr) :

-

Amide C=O stretch: 1650 cm⁻¹.

-

Sulfonamide S=O stretches: 1360 cm⁻¹ (asymmetric), 1165 cm⁻¹ (symmetric).

-

Purity and Yield Comparison

| Step | Method | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sulfonylation | Morpholine/DCM/TEA | 88 | 98.5 |

| Nitro Reduction | Pd/C, H₂ | 85 | 99.2 |

| Amidation | EDCl/HOBt, DMF | 74 | 97.8 |

Alternative Synthetic Strategies

Ullmann-Type Coupling

A patent describes a copper-catalyzed coupling between 3-iodophenyl morpholine sulfonamide and furan-2-carboxamide, though yields are lower (55–60%).

Solid-Phase Synthesis

Immobilizing the sulfonamide intermediate on Wang resin enables iterative amidation, but scalability remains challenging.

Challenges and Mitigation Strategies

-

Low Solubility : Intermediate 3-amino-N-(morpholin-4-yl)benzenesulfonamide exhibits poor solubility in non-polar solvents. Mitigated by using DMF/THF mixtures.

-

Byproduct Formation : Over-sulfonation during initial steps is avoided by slow addition of sulfonyl chloride and rigorous temperature control.

Industrial-Scale Considerations

Q & A

Q. What are the established synthetic routes for N-(3-morpholin-4-ylsulfonylphenyl)furan-2-carboxamide, and how can reaction conditions be optimized for academic-scale synthesis?

The synthesis typically involves coupling a furan-2-carbonyl chloride derivative with a substituted aniline containing the morpholine sulfonyl group. A common method includes:

- Step 1 : Sulfonation of 3-aminophenyl morpholine using chlorosulfonic acid to introduce the sulfonyl group.

- Step 2 : Acylation with furan-2-carbonyl chloride in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) at 0–5°C to minimize side reactions .

- Optimization : Yield and purity can be enhanced via continuous flow chemistry (microreactors) for precise temperature control and reduced reaction times, as demonstrated in analogous furan-carboxamide syntheses .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- FT-IR and NMR : Confirm functional groups (e.g., sulfonyl S=O at ~1350 cm⁻¹, furan C=O at ~1680 cm⁻¹) and proton environments (e.g., morpholine protons at δ 3.0–3.5 ppm in ¹H NMR) .

- X-ray crystallography : For definitive structural elucidation, single-crystal studies are recommended, as shown for related compounds like N-[2-(6-methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide (R factor = 0.049) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Q. What preliminary biological screening assays are suitable for this compound?

- Anti-inflammatory : Test inhibition of NF-κB via IKKβ kinase assays (IC₅₀ determination) .

- Anticancer : Use MTT assays on cancer cell lines (e.g., breast MDA-MB-231, colorectal HCT116) to assess cytotoxicity .

- Antimicrobial : Disk diffusion or microdilution assays against A. baumannii or MRSA .

Advanced Research Questions

Q. How does the morpholine sulfonyl group influence the compound’s bioactivity compared to analogs with amino or halogen substituents?

- Mechanistic Insight : The morpholine sulfonyl group enhances hydrophilicity and hydrogen-bonding capacity , potentially improving target binding (e.g., kinase active sites) compared to halogenated analogs like N-(4-bromophenyl)furan-2-carboxamide. Computational docking (AutoDock Vina) can compare binding affinities to targets like IKKβ .

- Data Example : In N-(3-amino-4-fluorophenyl)furan-2-carboxamide, the amino group increased IKKβ inhibition (IC₅₀ = 0.8 µM) vs. non-amino analogs (IC₅₀ >5 µM) .

Q. How can conflicting data on biological activity across studies be resolved?

- Case Study : Discrepancies in IC₅₀ values for similar compounds may arise from assay conditions (e.g., ATP concentration in kinase assays). Validate via:

- Dose-response curves under standardized conditions.

- Off-target profiling (e.g., kinase selectivity panels) to rule out non-specific effects .

- Structural analogs : Compare N-[4-(aminomethyl)phenyl]furan-2-carboxamide (CID 16228687), which showed reduced neuroinflammation in vivo, to isolate substituent-specific effects .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR)?

- Molecular Dynamics (MD) Simulations : Model interactions with targets like PRKD3 or S1P4 receptors, leveraging homology models from PDB templates.

- QSAR Modeling : Use descriptors (e.g., logP, topological polar surface area) from analogs like CYM 50358 (S1P4 antagonist) to predict bioavailability and potency .

- Example : For 5-(3-chlorophenyl)-N-[4-morpholin-4-ylmethylphenyl]furan-2-carboxamide, docking scores correlated with PRKD3 inhibitory activity (Ki = 12 nM) .

Q. How can multi-step synthesis be optimized for derivatives with enhanced pharmacokinetic properties?

- Late-stage functionalization : Introduce solubilizing groups (e.g., PEG chains) via Suzuki-Miyaura cross-coupling (e.g., 43–83% yield for N-(4-bromophenyl)furan-2-carboxamide derivatives) .

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine intermediates to prevent undesired side reactions during sulfonation .

- Scale-up : Transition from batch to flow reactors for >90% purity, as demonstrated in N-{3-[(4-fluorophenyl)sulfonyl]...}furan-2-carboxamide synthesis .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.